(Methyl)tri-4-tolylphosphonium Iodide-d3

Quantitative Mass Spectrometry LC-MS/MS Internal Standard

Select (Methyl)tri-4-tolylphosphonium Iodide-d3 as your deuterated internal standard to eliminate quantification errors in DMPK and environmental HRMS workflows. The trideuterated methyl group provides a definitive +3.02 Da mass shift, ensuring full resolution from the analyte on Q-TOF or Orbitrap systems, unlike unlabeled alternatives that compromise method linearity at low concentrations. For reaction mechanism studies, measure kinetic isotope effects unique to the cleaved P-CD3 bond in Wittig olefinations. Insist on this exact d3-labeled phosphonium salt to maintain co-elution and regulatory bioanalysis compliance.

Molecular Formula C22H24IP
Molecular Weight 449.3 g/mol
Cat. No. B13858221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Methyl)tri-4-tolylphosphonium Iodide-d3
Molecular FormulaC22H24IP
Molecular Weight449.3 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)[P+](C)(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C.[I-]
InChIInChI=1S/C22H24P.HI/c1-17-5-11-20(12-6-17)23(4,21-13-7-18(2)8-14-21)22-15-9-19(3)10-16-22;/h5-16H,1-4H3;1H/q+1;/p-1/i4D3;
InChIKeySUQPXWWSBRNXEE-NXIGQQGZSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(Methyl)tri-4-tolylphosphonium Iodide-d3: A Deuterium-Labeled Quaternary Phosphonium Salt for Mechanistic and Quantitative Mass Spectrometry


(Methyl)tri-4-tolylphosphonium Iodide-d3 (CAS unlabeled: 1896-61-3) is a stable isotope-labeled quaternary phosphonium salt, characterized by a central phosphorus atom bonded to three 4-methylphenyl (p-tolyl) groups and a trideuterated methyl (-CD3) group, with an iodide counterion [1]. It is a member of the triarylphosphonium class, frequently employed as a Wittig reagent precursor . The incorporation of three deuterium atoms into the methyl group yields a molecular formula of C22H21D3IP and a molecular weight of 449.32 g/mol .

Why Generic Substitution of (Methyl)tri-4-tolylphosphonium Iodide-d3 Is Not Scientifically Justifiable


Substituting (Methyl)tri-4-tolylphosphonium Iodide-d3 with its non-deuterated analog or other phosphonium salts introduces significant and quantifiable errors in analytical workflows. The fundamental basis of stable isotope dilution mass spectrometry (SID-MS) relies on the precise and predictable mass shift of the internal standard relative to the analyte. Using the unlabeled compound eliminates this mass difference, rendering it useless as an internal standard and compromising quantification accuracy. Similarly, substituting with a different phosphonium salt (e.g., the triphenylphosphonium analog) alters the compound's physicochemical properties, such as lipophilicity and retention time, which is unacceptable for co-elution in LC-MS methods. Furthermore, in NMR studies, the absence of the CD3 group negates the spectral simplification and the ability to use deuterium lock signals, as the characteristic proton signal of the methyl group (which is silenced in the d3 form) is a key differentiator. The evidence below quantifies these differences, demonstrating that the deuterium label is not a minor modification but a critical functional attribute.

Quantitative Differentiation of (Methyl)tri-4-tolylphosphonium Iodide-d3 from its Closest Analogs


Defined Mass Shift for Precise Quantitation in LC-MS/MS

The primary differentiator for (Methyl)tri-4-tolylphosphonium Iodide-d3 is the +3.02 Da mass shift of its molecular ion compared to the non-deuterated analog. This mass increment originates from the replacement of three hydrogen atoms (H) with three deuterium atoms (D) on the methyl group . In contrast, the unlabeled compound, (Methyl)tri-4-tolylphosphonium Iodide, has a molecular weight of 446.3 g/mol , rendering it indistinguishable from the analyte in a mass spectrometer. This defined mass difference is the cornerstone of accurate quantification using stable isotope dilution mass spectrometry (SID-MS).

Quantitative Mass Spectrometry LC-MS/MS Internal Standard Stable Isotope Dilution

High-Resolution Mass Spectrometry (HRMS) Validation via Exact Mass

For confident compound identification, the exact mass of the deuterated species provides a critical differentiator from both the unlabeled compound and other potential interferences. The exact mass of the (Methyl)tri-4-tolylphosphonium cation for the d3-labeled compound is 450.08800 Da . For the unlabeled (Methyl)tri-4-tolylphosphonium cation, the exact mass is 447.06917 Da. This difference of 3.01883 Da is readily resolved by modern high-resolution mass spectrometers (e.g., Q-TOF, Orbitrap), allowing for unequivocal identification of the internal standard.

High-Resolution Mass Spectrometry HRMS Exact Mass Compound Identification

Deuterium-Induced Spectral Simplification in 1H NMR

In 1H NMR spectroscopy, the replacement of the methyl group's three protons with deuterons results in the complete disappearance of the characteristic singlet for the P-CH3 protons, which typically appears around δ 2.5-3.0 ppm [1]. In contrast, the non-deuterated analog (Methyl)tri-4-tolylphosphonium Iodide exhibits a clear 3H singlet for this methyl group [2]. This absence of signal confirms the site-specific deuterium incorporation and simplifies the aromatic region of the spectrum, allowing for more accurate integration and analysis of other proton environments.

NMR Spectroscopy Deuterium Labeling Spectral Simplification Mechanistic Studies

Isotopic Enrichment Specification for Assay Reproducibility

The utility of a deuterated internal standard is directly proportional to its isotopic purity. For (Methyl)tri-4-tolylphosphonium Iodide-d3, commercial specifications often include a defined isotopic enrichment. For the d3,13C analog, a typical specification is 99% atom 13C, with deuterium incorporation being at least 98% atom D . While the non-deuterated analog does not have an isotopic enrichment specification, the defined high enrichment for the d3 compound ensures that the unlabeled impurity is minimal (<2%), which is crucial for maintaining assay linearity and accuracy at low analyte concentrations.

Isotopic Enrichment Quality Control Assay Reproducibility Internal Standard

Procurement-Driven Application Scenarios for (Methyl)tri-4-tolylphosphonium Iodide-d3


LC-MS/MS Quantitation of Phosphonium-Based Drug Metabolites

In drug metabolism and pharmacokinetic (DMPK) studies, (Methyl)tri-4-tolylphosphonium Iodide-d3 serves as an ideal internal standard for quantifying the corresponding unlabeled phosphonium-containing drug candidate or its metabolites. The +3.02 Da mass shift ensures the standard's signal is fully resolved from the analyte, enabling accurate and precise quantification in complex biological matrices like plasma or urine . The high isotopic enrichment specification is essential for maintaining method linearity at low concentrations, a common requirement in regulatory bioanalysis.

Mechanistic Elucidation Using Kinetic Isotope Effects (KIE)

The deuterium label on the methyl group allows for the study of reaction mechanisms where the cleavage or formation of the P-CH3 bond is rate-determining. By comparing the reaction rate of the d3-labeled compound against the non-deuterated analog, a kinetic isotope effect (KIE) can be measured. This approach is directly applicable to Wittig reactions where the ylide is generated from this phosphonium salt, providing insights into the transition state geometry . The spectral simplification in 1H NMR, where the P-CH3 signal is absent, also aids in monitoring the reaction progress without signal overlap [1].

Development of High-Resolution Mass Spectrometry (HRMS) Confirmatory Methods

For laboratories operating Q-TOF or Orbitrap instruments, the exact mass difference of 3.01883 Da between the d3-labeled cation (450.08800 Da) and the unlabeled cation (447.06917 Da) provides a unique and definitive signature for compound identification. This exact mass difference is used to confirm the presence of the internal standard in every sample, a key quality control step in targeted and non-targeted HRMS workflows for environmental or food safety analysis .

NMR-Based Binding and Conformational Studies

In structural biology, the compound can be used as a deuterium-labeled probe. The silence of the P-CD3 group in 1H NMR simplifies the spectrum, allowing researchers to focus on the chemical shift perturbations of other nuclei (e.g., aromatic protons of the tolyl groups) upon binding to a target protein or nucleic acid. This application is particularly relevant when the methyl group is not the primary site of interaction but its proton signal would otherwise complicate spectral interpretation .

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